1-(3-Hydrazinylphenyl)ethanone
Description
Contextual Significance of Aromatic Hydrazines in Organic Synthesis
Aromatic hydrazines are a cornerstone of synthetic organic chemistry, renowned for their utility in constructing nitrogen-containing heterocyclic systems. nih.gov The hydrazine (B178648) functional group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones. sci-hub.se These hydrazones are stable intermediates that can be further cyclized to generate a wide variety of heterocyclic scaffolds, which are prevalent in many biologically active molecules and functional materials. researchgate.netnih.gov The reactivity of the hydrazine moiety can be modulated by the electronic nature of the substituents on the aromatic ring, allowing for fine-tuning of its synthetic utility.
Role of Acetophenone (B1666503) Derivatives as Versatile Building Blocks
Acetophenone and its derivatives are widely recognized as versatile building blocks in organic synthesis. The acetyl group, consisting of a carbonyl and a methyl group, offers multiple sites for chemical modification. The carbonyl group is susceptible to nucleophilic attack, while the adjacent methyl protons are acidic and can be functionalized. Acetophenone derivatives are key starting materials for the synthesis of a multitude of compounds, including chalcones, flavones, and various heterocyclic systems. smolecule.com Their commercial availability and diverse substitution patterns make them attractive precursors in both academic and industrial research.
Strategic Importance of 1-(3-Hydrazinylphenyl)ethanone in Contemporary Chemical Research
The strategic importance of this compound lies in its dual functionality, which allows for sequential or one-pot reactions to build complex molecular architectures. The presence of both a hydrazine and an acetophenone group on the same phenyl scaffold opens up unique synthetic pathways that are not accessible with monofunctionalized reagents. This bifunctionality is particularly valuable in the diversity-oriented synthesis of compound libraries for drug discovery and in the development of novel materials. While specific research on this compound is still emerging, its potential is underscored by studies on related isomers, such as 1-(4-hydrazinylphenyl)ethanone, which have been utilized in the synthesis of bioactive compounds. researchgate.netjournalajacr.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79266-25-4 | guidechem.com |
| Molecular Formula | C₈H₁₀N₂O | guidechem.com |
| Molecular Weight | 150.18 g/mol | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(3-hydrazinylphenyl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-3-2-4-8(5-7)10-9/h2-5,10H,9H2,1H3 |
InChI Key |
KQMSJLSQHJXVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NN |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Hydrazinylphenyl Ethanone
Synthesis of Key Precursor Compounds for Hydrazinylphenyl Ethanone (B97240) Formation
The formation of 1-(3-Hydrazinylphenyl)ethanone often relies on the availability of suitably substituted precursor compounds. Key starting materials include acetophenone (B1666503) derivatives that can be functionalized to introduce the hydrazinyl group.
One common precursor is 3-aminoacetophenone . This compound serves as a crucial starting point for the synthesis of this compound through diazotization followed by reduction. libretexts.orgnumberanalytics.com 3-Aminoacetophenone itself is typically synthesized from acetophenone. The nitration of acetophenone, usually with a nitrating mixture of sulfuric acid and nitric acid at low temperatures (0-10 °C), yields a mixture of nitroacetophenone isomers, with 3-nitroacetophenone being a major product. google.communi.cz Subsequent reduction of the nitro group in 3-nitroacetophenone, often using reagents like tin (Sn) in the presence of hydrochloric acid (HCl), selectively reduces the nitro group to an amino group, yielding 3-aminoacetophenone. stackexchange.com
Another important precursor is 3-bromoacetophenone . This compound can be prepared from acetophenone through bromination. orgsyn.org It serves as a substrate in palladium-catalyzed C-N coupling reactions to form the aryl hydrazine (B178648). nih.govosti.govdicp.ac.cn
The following table summarizes key precursor compounds and their synthesis methods:
| Precursor Compound | Starting Material | Key Reaction |
| 3-Nitroacetophenone | Acetophenone | Nitration |
| 3-Aminoacetophenone | 3-Nitroacetophenone | Reduction |
| 3-Bromoacetophenone | Acetophenone | Bromination |
Direct Synthesis Routes via Condensation Reactions
Direct synthesis methods for this compound often involve the condensation of a substituted acetophenone with a hydrazine source.
Approaches Involving Substituted Acetophenones and Hydrazine Derivatives
A straightforward approach involves the reaction of a substituted acetophenone, such as 3-bromoacetophenone, with hydrazine hydrate (B1144303). acs.org This nucleophilic substitution reaction, however, can sometimes be challenging and may require specific reaction conditions to achieve good yields. The reaction of ω-bromoacetophenones with hydrazine hydrate has been reported to yield various heterocyclic compounds, indicating the complexity and potential side reactions in these condensations. researchgate.netnih.gov
Approaches Utilizing 3-Hydrazinyl Aromatic Precursors
An alternative strategy involves starting with a precursor that already contains the 3-hydrazinyl moiety. For instance, (3-hydrazinylphenyl)methanol (B2939761) can be synthesized by the reduction of 3-nitrobenzyl alcohol with hydrazine hydrate. evitachem.com The hydroxymethyl group could then potentially be oxidized to the desired acetyl group. This approach separates the formation of the hydrazinyl group from the manipulation of the ethanone side chain.
Advanced Synthetic Strategies and Methodological Innovations for Target Compound Production
More advanced and often more efficient methods for the synthesis of aryl hydrazines, including this compound, have been developed. These include palladium-catalyzed cross-coupling reactions and reduction-based methods starting from diazonium salts.
Palladium-Catalyzed C-N Coupling in Aryl Hydrazine Synthesis
Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the formation of aryl hydrazines from aryl halides. nih.govosti.govdicp.ac.cn This method involves the reaction of an aryl halide, such as 3-bromoacetophenone, with hydrazine in the presence of a palladium catalyst and a suitable ligand. nih.gov Research has shown that these reactions can be highly efficient, even with low catalyst loadings. nih.govosti.govdicp.ac.cn Mechanistic studies suggest the involvement of an arylpalladium(II) hydrazido intermediate that undergoes reductive elimination to yield the aryl hydrazine product. nih.gov Copper-catalyzed C-N cross-coupling reactions have also been developed as an alternative for the synthesis of aryl hydrazines from aryl halides and hydrazine hydrate. researchgate.net
The following table outlines typical components of a palladium-catalyzed C-N coupling reaction for aryl hydrazine synthesis:
| Component | Example | Role |
| Aryl Halide | 3-Bromoacetophenone | Electrophilic partner |
| Hydrazine Source | Hydrazine hydrate | Nucleophilic partner |
| Catalyst | Palladium precursor (e.g., Pd(dba)2) | Facilitates C-N bond formation |
| Ligand | Josiphos-type ligands | Stabilizes and activates the catalyst |
| Base | KOH, NaOtBu | Promotes the reaction |
Reduction-Based Approaches for Aryl Hydrazine Formation
A classic and widely used method for the synthesis of aryl hydrazines is the reduction of aryl diazonium salts. libretexts.orgnumberanalytics.comnumberanalytics.comthieme-connect.denptel.ac.in This two-step process begins with the diazotization of a primary aromatic amine, such as 3-aminoacetophenone. libretexts.orgnumberanalytics.com The diazotization is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a strong acid at low temperatures (0-5 °C). numberanalytics.comnumberanalytics.com The resulting diazonium salt is then reduced to the corresponding aryl hydrazine. libretexts.orgnumberanalytics.comnumberanalytics.comthieme-connect.denptel.ac.in Common reducing agents for this transformation include sodium sulfite (B76179), stannous chloride (SnCl2), or zinc dust. libretexts.orgthieme-connect.de This method is a versatile and well-established route to a wide variety of aryl hydrazines.
Chemo- and Regioselective Synthetic Pathways
The synthesis of this compound is a multi-step process that hinges on precise chemo- and regioselective control. The most established and logical pathway commences with acetophenone and proceeds through nitration, followed by a sequence of selective reductions and functional group transformations. The core challenge lies in manipulating the reactivity of different functional groups on the aromatic ring without affecting the acetyl moiety.
A primary synthetic route involves the initial regioselective nitration of acetophenone to yield 3-nitroacetophenone. The acetyl group is a meta-directing deactivator, ensuring the incoming nitro group is positioned at the C3 position of the phenyl ring. The subsequent steps focus on the chemoselective transformation of the nitro group into a hydrazinyl group, while carefully preserving the ketone.
This transformation is typically achieved in two distinct stages:
Chemoselective reduction of the nitro group to a primary amine.
Conversion of the resulting amino group into the target hydrazinyl moiety via diazotization and subsequent reduction.
Stage 1: Chemoselective Reduction of 3-Nitroacetophenone
The critical step in this stage is the reduction of the nitro group to an amine in the presence of a reducible ketone. The choice of reducing agent is paramount to prevent the concomitant reduction of the acetyl group to an alcohol. Several methods have been established that offer high chemoselectivity for the nitro group.
Catalytic hydrogenation stands out as an efficient and clean method, widely used in industrial applications. numberanalytics.com The selectivity is highly dependent on the catalyst and reaction conditions. prepchem.com For instance, hydrogenation using Raney nickel at lower temperatures and pressures selectively reduces the nitro group. prepchem.com Similarly, palladium on carbon (Pd/C) is a common catalyst for this transformation. numberanalytics.com
A classic and reliable laboratory-scale approach is the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). chembk.com This method is renowned for its excellent chemoselectivity, readily reducing the aromatic nitro group while leaving the carbonyl group intact. chembk.communi.cz The mechanism for this type of reduction involves a series of single-electron transfers from the metal surface.
Conversely, common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) are unsuitable for this step as they would preferentially reduce the ketone, yielding 1-(3-nitrophenyl)ethanol, demonstrating the importance of reagent selection for achieving the desired chemoselectivity.
The following table summarizes effective methods for the chemoselective reduction of 3-nitroacetophenone to 3-aminoacetophenone.
| Reagent/Catalyst | Conditions | Selectivity Outcome | Reference(s) |
| Tin (Sn) / Hydrochloric Acid (HCl) | Reflux | High selectivity for nitro group reduction; ketone is preserved. | chembk.communi.cz |
| Iron (Fe) / Hydrochloric Acid (HCl) | Reflux | High selectivity for nitro group reduction; ketone is preserved. | chembk.com |
| Raney Nickel | H₂ gas, 50°C, high pressure | Selective reduction of the nitro group. | prepchem.com |
| Palladium on Carbon (Pd/C) | H₂ gas | Efficiently reduces the nitro group while preserving the ketone. | numberanalytics.com |
Stage 2: Conversion of 3-Aminoacetophenone to this compound
The conversion of the intermediate, 3-aminoacetophenone, into the final product is a standard procedure for synthesizing arylhydrazines from anilines. thieme-connect.de This process involves two sequential steps: diazotization and reduction.
First, the primary aromatic amine is converted into a diazonium salt. This is achieved by treating a cold acidic solution of 3-aminoacetophenone with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid. scienceinfo.com The reaction temperature must be maintained at 0–5 °C to ensure the stability of the resulting 3-acetylphenyldiazonium salt. scienceinfo.com
Next, the diazonium salt is reduced to the corresponding hydrazine. This reduction must be carefully controlled to avoid further cleavage of the N-N bond. The two most common and reliable reagents for this transformation are sodium sulfite (Na₂SO₃) and tin(II) chloride (SnCl₂). numberanalytics.comthieme-connect.denptel.ac.in
Sodium Sulfite Reduction : This method is a well-established and reliable process for preparing arylhydrazines. thieme-connect.de It involves adding the cold diazonium salt solution to a solution of sodium sulfite. The mechanism is believed to proceed through the formation of an intermediate azo-sulfite. nptel.ac.in
Tin(II) Chloride Reduction : The use of stannous chloride in concentrated hydrochloric acid is another effective method. thieme-connect.deacs.org A pre-cooled solution of SnCl₂ is added to the diazonium salt solution, leading to the formation of the hydrazine, which often precipitates as its hydrochloride salt. acs.org
The final product, this compound, is typically isolated as a hydrochloride salt, from which the free base can be liberated by treatment with an alkali. scienceinfo.comacs.org
The table below outlines the common reducing agents used to convert the diazonium salt of 3-aminoacetophenone to the target hydrazine.
| Starting Material | Reagent Sequence | Reducing Agent | Product | Reference(s) |
| 3-Aminoacetophenone | 1. NaNO₂ / HCl (0-5°C) | Sodium Sulfite (Na₂SO₃) | This compound | thieme-connect.descienceinfo.comnptel.ac.in |
| 3-Aminoacetophenone | 2. Reduction | |||
| 3-Aminoacetophenone | 1. NaNO₂ / HCl (0-5°C) | Tin(II) Chloride (SnCl₂) | This compound | numberanalytics.comthieme-connect.deacs.org |
| 3-Aminoacetophenone | 2. Reduction |
Chemical Transformations and Reactivity of 1 3 Hydrazinylphenyl Ethanone
Reactivity of the Hydrazinyl Moiety
The hydrazinyl group is a potent nucleophile and a precursor to various nitrogen-containing functional groups and heterocyclic systems. Its reactivity is central to the synthetic utility of 1-(3-Hydrazinylphenyl)ethanone.
The reaction between hydrazines and carbonyl compounds, such as aldehydes and ketones, is a well-established method for the formation of hydrazones. nih.govasianpubs.org This condensation reaction is typically carried out under mild acidic conditions, which catalyze the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. nih.gov This process is generally high-yielding and straightforward. nih.gov
The resulting hydrazones are stable compounds that can be isolated or used in situ for further transformations. The formation of these derivatives is a key step in various classical organic reactions, including the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis.
Table 1: Examples of Hydrazone Formation from Arylhydrazines and Carbonyl Compounds
| Arylhydrazine Reactant | Carbonyl Reactant | Product |
| This compound | Benzaldehyde | 1-(3-(2-Benzylidenehydrazinyl)phenyl)ethanone |
| This compound | Acetone | 1-(3-(2-Isopropylidenehydrazinyl)phenyl)ethanone |
| Phenylhydrazine | Acetaldehyde | Acetaldehyde phenylhydrazone |
This table presents illustrative examples of condensation reactions.
The hydrazinyl moiety of this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science.
Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.govnih.gov The reaction proceeds by initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. nih.gov A variety of substituted pyrazoles can be accessed through this method, depending on the nature of the dicarbonyl compound used. nih.govresearchgate.net
Fischer Indole Synthesis: A cornerstone of heterocyclic chemistry, the Fischer indole synthesis allows for the preparation of indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. researchgate.netorganic-chemistry.orgmdpi.comnih.govmasterorganicchemistry.com The reaction commences with the formation of an arylhydrazone, which then undergoes a wustl.eduwustl.edu-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to furnish the indole ring system. researchgate.netmasterorganicchemistry.com The use of this compound in this reaction would lead to the formation of indole derivatives with a substituent at the 5- or 7-position of the indole nucleus, depending on the regioselectivity of the cyclization.
Triazole and Thiadiazole Synthesis: The hydrazinyl group can also be incorporated into other heterocyclic systems. For instance, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can be cyclized to form 1,2,4-triazoles. orientjchem.org Furthermore, reactions with appropriate reagents can lead to the formation of 1,3,4-thiadiazoles. arkat-usa.org
The nitrogen atoms of the hydrazinyl group in this compound can be functionalized through N-alkylation and N-acylation reactions, providing a pathway to expand chemical libraries with diverse derivatives.
N-Acylation: Arylhydrazines can be acylated using acylating agents such as acid anhydrides or acyl chlorides. google.comgoogle.com The reaction typically occurs at the more nucleophilic terminal nitrogen atom (β-nitrogen) under mild conditions to form N-acylhydrazides. google.com Further acylation can lead to diacyl derivatives. google.com These acylated products can serve as intermediates for the synthesis of more complex molecules. nih.gov
N-Alkylation: The N-alkylation of hydrazines can be achieved using alkyl halides. orientjchem.org However, controlling the regioselectivity and the degree of alkylation can be challenging, often leading to mixtures of mono- and poly-alkylated products. More controlled methods may involve reductive amination with aldehydes or ketones. researchgate.net The development of selective N-alkylation protocols is crucial for the synthesis of well-defined hydrazine derivatives. mdpi.com
Table 2: General N-Functionalization Reactions of Arylhydrazines
| Reaction Type | Reagent | General Product |
| N-Acylation | Acyl chloride (R-COCl) | N'-Aryl-N'-acylhydrazine |
| N-Acylation | Acid anhydride (B1165640) ((RCO)₂O) | N'-Aryl-N'-acylhydrazine |
| N-Alkylation | Alkyl halide (R-X) | N'-Aryl-N'-alkylhydrazine |
This table provides a general overview of N-functionalization reactions.
Aryl hydrazines can serve as precursors for the generation of aryl radicals under oxidative conditions. wustl.edugoogle.comgoogle.comnih.gov These highly reactive intermediates can then participate in various carbon-carbon bond-forming reactions, most notably arylation reactions. wustl.edugoogle.com The oxidation of aryl hydrazines can be achieved using various reagents, including molecular iodine in the presence of air or other oxidants. wustl.edugoogle.com
The generated aryl radical can then add to a suitable acceptor molecule, such as an activated alkene or an aromatic ring, to form a new C-C bond. google.comnih.gov This methodology provides a metal-free approach for the arylation of various substrates. wustl.edugoogle.com For example, the arylation of anilines with arylhydrazines has been reported to proceed with high regioselectivity. google.com This radical-based approach offers a powerful tool for the synthesis of biaryl compounds and other arylated molecules. google.comnih.gov
Reactivity of the Ethanone (B97240) Moiety
The ethanone group of this compound exhibits the typical reactivity of an aryl ketone, with the carbonyl group being the primary site of reaction.
A key transformation of the ethanone moiety is its complete reduction to a methylene (B1212753) group (-CH₂-). The Wolff-Kishner reduction is a classic and effective method for this conversion, particularly for compounds that are sensitive to acidic conditions. asianpubs.orgresearchgate.net The reaction involves two main stages: the formation of a hydrazone and its subsequent decomposition under basic conditions at elevated temperatures. asianpubs.org
In the context of this compound, the intramolecular hydrazinyl group can react with the ethanone carbonyl to form a cyclic intermediate or a polymer, which might complicate a standard Wolff-Kishner reduction using external hydrazine. However, the principle of the reduction can be applied to the pre-formed hydrazone of a related acetophenone (B1666503) derivative.
The mechanism of the Wolff-Kishner reduction involves the deprotonation of the hydrazone by a strong base (e.g., potassium hydroxide) to form a resonance-stabilized anion. This is followed by protonation and a second deprotonation, leading to the expulsion of nitrogen gas and the formation of a carbanion. researchgate.net This carbanion is then protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to yield the final alkane product. researchgate.net
Modifications of the Wolff-Kishner Reaction:
Huang-Minlon Modification: This is a widely used and more practical procedure where the reaction is carried out in a high-boiling solvent like diethylene glycol with a base such as potassium hydroxide. The water formed during the initial hydrazone formation is distilled off to drive the reaction to completion at a higher temperature. asianpubs.org
Cram Modification: This modification employs potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) as the solvent, allowing the reaction to proceed at lower temperatures. asianpubs.org
These reduction methods are highly valuable in organic synthesis for the deoxygenation of carbonyl groups, converting them into methylene groups and thereby modifying the carbon skeleton of a molecule.
Nucleophilic Additions and Derivatization at the Carbonyl Center
The carbonyl group of this compound is a primary site for nucleophilic attack, leading to a variety of derivatization products. The electrophilic carbon atom of the carbonyl is susceptible to attack by a range of nucleophiles, resulting in the formation of new carbon-heteroatom or carbon-carbon bonds.
One of the most fundamental reactions at the carbonyl center is the formation of hydrazones. In the case of this compound, this can occur via an intermolecular reaction with another hydrazine derivative or, more significantly, it can influence intramolecular cyclization reactions. The initial nucleophilic addition of a hydrazine to the carbonyl group forms a tetrahedral intermediate which then dehydrates to yield the corresponding hydrazone. This transformation is a critical first step in many of the integrated reactivity pathways discussed later.
Furthermore, the carbonyl group can undergo reactions with other common nucleophiles. For instance, reaction with hydroxylamine (B1172632) leads to the formation of oximes. Similarly, reduction of the carbonyl group using hydride reagents such as sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(3-hydrazinylphenyl)ethanol. Grignard reagents or other organometallic nucleophiles can add to the carbonyl carbon to form tertiary alcohols, thereby expanding the molecular complexity.
The derivatization of the carbonyl group is a key strategy for modifying the electronic properties and steric environment of the molecule, which can, in turn, influence the reactivity of the hydrazine moiety in subsequent synthetic steps.
Alpha-Carbon Reactivity and Advanced Functionalization Strategies
The alpha-carbon of the ethanone moiety in this compound possesses acidic protons, which can be abstracted by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, enabling advanced functionalization of the molecule.
Table 1: Examples of Alpha-Carbon Functionalization Reactions
| Reaction Type | Reagent | Product Type |
| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkylated ketone |
| Aldol (B89426) Addition | Aldehyde or Ketone | β-Hydroxy ketone |
| Claisen Condensation | Ester | β-Keto ester |
The generation of the enolate under either kinetic or thermodynamic control can lead to different products. For instance, reaction with a strong, sterically hindered base at low temperature would favor the formation of the kinetic enolate, while a weaker base at higher temperatures would favor the more stable thermodynamic enolate.
These alpha-functionalization strategies are powerful tools for introducing additional complexity and functional handles into the this compound scaffold. The newly introduced groups can then be further manipulated or participate in subsequent cyclization reactions, leading to the construction of elaborate molecular architectures.
Integrated Reactivity Pathways and Tandem Reactions for Complex Molecular Architectures
The true synthetic utility of this compound lies in the integration of the reactivity of its two functional groups, often in tandem or cascade reactions, to construct complex heterocyclic systems. The proximity of the nucleophilic hydrazine and the electrophilic carbonyl group, along with the potential for alpha-carbon reactivity, facilitates a number of important cyclization reactions.
A prime example is the Knorr pyrazole synthesis , where this compound can react with 1,3-dicarbonyl compounds. In this reaction, the hydrazine moiety acts as the key nucleophile, condensing with the two carbonyl groups of the dicarbonyl compound to form a pyrazole ring. The acetyl group on the phenyl ring can either be a spectator or be involved in further transformations.
Another significant transformation is the Fischer indole synthesis . The hydrazine moiety of this compound can be condensed with a ketone or aldehyde to form a hydrazone. Under acidic conditions, this intermediate can undergo a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield an indole. The acetyl group would be a substituent on the resulting indole ring system.
Furthermore, reaction with β-ketoesters can lead to the formation of pyridazinones . The hydrazine group initially forms a hydrazone with the keto group of the ester, followed by an intramolecular cyclization via nucleophilic attack of the other nitrogen of the hydrazine onto the ester carbonyl, leading to the formation of the six-membered pyridazinone ring.
These integrated pathways, where multiple bonds are formed in a single synthetic operation, are highly efficient and atom-economical, making this compound a valuable precursor for the rapid assembly of diverse heterocyclic libraries.
Mechanistic Investigations of Key Chemical Transformations
The mechanisms of the key transformations involving this compound are well-established in the broader context of aryl hydrazine chemistry.
In the Knorr pyrazole synthesis , the reaction is believed to proceed through the initial formation of a hydrazone with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom of the hydrazine onto the second carbonyl group, forming a cyclic hemiaminal intermediate. Subsequent dehydration then leads to the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic effects of the substituents on both reactants.
The mechanism of the Fischer indole synthesis is more complex and has been the subject of extensive study. It is generally accepted to proceed through the following key steps:
Formation of an arylhydrazone from this compound and a carbonyl compound.
Tautomerization of the hydrazone to its enamine form.
A researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine (the crucial C-C bond-forming step).
Loss of a proton to regain aromaticity in the benzene (B151609) ring.
Intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.
Elimination of ammonia to afford the final indole product.
Isotopic labeling studies have been instrumental in elucidating this pathway, confirming the fate of the nitrogen atoms throughout the reaction sequence.
For the synthesis of pyridazinones from β-ketoesters, the mechanism involves the initial formation of a hydrazone at the ketone carbonyl. This is followed by an intramolecular nucleophilic acyl substitution where the terminal nitrogen of the hydrazine attacks the ester carbonyl. This cyclization step is often the rate-determining step and is followed by the elimination of an alcohol molecule to yield the stable pyridazinone ring.
Understanding these mechanisms is crucial for predicting the outcome of reactions, controlling regioselectivity, and designing new synthetic routes based on the versatile reactivity of this compound.
Derivatization Strategies for Enhanced Analytical and Synthetic Applications in Research
Derivatization for Enhanced Chromatographic and Spectrometric Detection Performance
In analytical chemistry, the direct detection of certain organic molecules can be challenging due to their low concentration, poor chromatographic retention, or weak response to standard detection methods. Chemical derivatization is a widely employed strategy to overcome these limitations by modifying the analyte to introduce a "tag" that enhances its detectability. libretexts.org For 1-(3-Hydrazinylphenyl)ethanone, the reactive hydrazinyl group is the primary target for such modifications, enabling significant improvements in its analysis by techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS).
The primary goal of derivatization in this context is to attach a chromophore or a fluorophore to the molecule, thereby increasing its ultraviolet-visible (UV-Vis) absorbance or fluorescence intensity. libretexts.orgresearchgate.net This leads to a substantial increase in the sensitivity of the analytical method.
One of the most common derivatization agents for carbonyl compounds, and by extension, hydrazines, is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov The reaction of the hydrazinyl group of this compound with an aldehyde or ketone would first form a hydrazone. While DNPH is typically used to derivatize carbonyls, its principle can be adapted. For instance, should the acetyl group of this compound be the target, reaction with DNPH would yield a brightly colored 2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV-Vis spectrophotometry. nih.govresearchgate.net This approach is particularly useful for quantifying trace amounts of the compound in various matrices. The derivatization not only enhances the molar absorptivity but also shifts the absorption maximum to a longer wavelength, reducing interference from other sample components. rsc.org
For fluorescence detection, which generally offers higher sensitivity than UV-Vis detection, reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are employed. slideshare.netslu.se Dansyl chloride reacts with the primary amine of the hydrazinyl group under basic conditions to form a highly fluorescent sulfonamide derivative. slideshare.net This allows for the detection of this compound at very low concentrations. The reaction conditions, such as pH, reagent concentration, and reaction time, are optimized to ensure complete derivatization and maximum fluorescence signal. slideshare.net
Another powerful technique for the analysis of this compound is mass spectrometry. Derivatization can be used to improve ionization efficiency and to provide more informative fragmentation patterns, aiding in structural elucidation. researchgate.netquimicaorganica.org For example, reaction with reagents that introduce a permanently charged group or a readily ionizable moiety can enhance the signal in electrospray ionization mass spectrometry (ESI-MS).
The following table summarizes common derivatization strategies for enhancing the analytical detection of compounds with hydrazinyl or carbonyl functionalities, which are applicable to this compound.
| Derivatizing Agent | Target Functional Group | Detection Method | Advantage |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (acetyl group) | HPLC-UV/Vis | Forms stable, colored hydrazones with strong UV absorbance. nih.govresearchgate.net |
| Dansyl Chloride | Hydrazinyl (primary amine) | HPLC-Fluorescence | Produces highly fluorescent derivatives, enabling trace-level detection. slideshare.netslu.se |
| 3-Nitrophenylhydrazine (3-NPH) | Carbonyl (acetyl group) | LC-MS | Improves ionization efficiency and chromatographic separation for mass spectrometric analysis. slu.senih.gov |
Chemical Derivatization for Expanding Synthetic Accessibility and Modularity
The dual functionality of this compound makes it a valuable scaffold for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. The concept of modular synthesis, where complex molecules are assembled from simpler, pre-functionalized building blocks, is well-supported by the reactivity of this compound. nih.govbeilstein-journals.org This approach allows for the rapid generation of compound libraries for applications such as drug discovery. researchgate.netorganic-chemistry.org
The reaction of the hydrazinyl group with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with a broad range of biological activities. slideshare.netdergipark.org.trbeilstein-journals.orgnih.gov By varying the substituents on the 1,3-dicarbonyl compound, a diverse library of pyrazole (B372694) derivatives can be synthesized from this compound. The acetyl group on the phenyl ring of the starting material can also be further modified in subsequent steps.
Multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step and are well-suited for the use of this compound. nih.govdergipark.org.trnih.govresearchgate.net In a typical MCR, three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the starting materials. For example, this compound could participate in a three-component reaction with an aldehyde and a source of cyanide to generate functionalized pyrazoline derivatives. nih.gov
Furthermore, the hydrazinyl moiety can be transformed into other functional groups, expanding its synthetic utility. For instance, condensation with various carbonyl compounds can yield a range of hydrazone derivatives. These hydrazones can then undergo further reactions, such as cyclization to form other heterocyclic systems like 1,3,4-oxadiazoles or pyrazolidinones. nih.gov The acetyl group can also serve as a handle for further synthetic transformations, such as aldol (B89426) condensations or reductions to an alcohol, which can then be further functionalized.
The following table provides examples of synthetic transformations that can be performed on this compound to generate diverse molecular scaffolds.
| Reactant(s) | Reaction Type | Resulting Compound Class | Significance |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds | Cyclocondensation | Pyrazoles | Access to a class of compounds with diverse biological activities. slideshare.netdergipark.org.trbeilstein-journals.orgnih.gov |
| Aldehydes, Malononitrile | Multicomponent Reaction | Substituted Pyrazolines/Pyridazines | Rapid generation of molecular complexity from simple starting materials. nih.govdergipark.org.trnih.govresearchgate.net |
| α-Halocarbonyl Compounds and Thiosemicarbazide (B42300) | Hantzsch-type reaction | Thiazoles | Synthesis of sulfur-containing heterocycles with potential biological applications. |
An article on the advanced spectroscopic and analytical characterization of This compound cannot be generated at this time.
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Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for the characterization of chemical compounds, offering high sensitivity and selectivity. This section explores the application of LC-MS/MS methodologies in the advanced spectroscopic and analytical characterization of 1-(3-Hydrazinylphenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this section will also discuss the predicted chromatographic behavior and mass spectrometric fragmentation patterns based on the analysis of structurally similar compounds, namely 3-aminoacetophenone and phenylhydrazine.
Chromatographic Separation
The separation of this compound would typically be achieved using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is a common choice for the separation of aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the efficient elution of the compound from the column.
Based on the analysis of 3-aminoacetophenone, a structurally related compound, a retention time can be predicted. For instance, under specific reverse-phase HPLC conditions, 3-aminoacetophenone has a reported retention time of 4.426 minutes massbank.eu. Given the additional hydrazinyl group in this compound, a slight alteration in polarity and thus retention time would be expected.
Table 1: Predicted Liquid Chromatography Parameters for the Analysis of this compound
| Parameter | Predicted Value/Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.2 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 25 - 40 °C |
| Elution Profile | Gradient |
| Predicted Retention Time | ~ 4-5 minutes |
Mass Spectrometry Analysis
Following chromatographic separation, the analyte enters the mass spectrometer for ionization and fragmentation analysis. Electrospray ionization (ESI) in positive ion mode is the anticipated ionization technique for this compound, as the hydrazinyl group is readily protonated.
The tandem mass spectrometry (MS/MS) analysis involves the selection of the protonated molecular ion ([M+H]⁺) in the first quadrupole, its fragmentation through collision-induced dissociation (CID) in the collision cell, and the analysis of the resulting fragment ions in the second mass analyzer.
The fragmentation of the [M+H]⁺ ion of this compound is expected to follow pathways characteristic of acetophenones and phenylhydrazines. The molecular weight of this compound is 150.18 g/mol .
Key predicted fragmentation pathways include:
Loss of the methyl group (-CH₃): A common fragmentation for acetophenones, leading to the formation of a stable acylium ion.
Loss of the acetyl group (-COCH₃): Cleavage of the bond between the carbonyl group and the phenyl ring.
Cleavage of the N-N bond in the hydrazinyl group, a characteristic fragmentation for hydrazine (B178648) derivatives.
Loss of ammonia (B1221849) (-NH₃): A potential fragmentation pathway from the hydrazinyl moiety.
Table 2: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Predicted Neutral Loss |
| 151.08 | 136.06 | CH₃ |
| 151.08 | 108.07 | COCH₃ |
| 151.08 | 134.06 | NH₃ |
| 151.08 | 93.06 | N₂H₄ |
The mass spectrum of 3-aminoacetophenone shows a precursor ion of [M+H]⁺ at m/z 136.0757 massbank.eu. Its fragmentation provides a useful comparison for predicting the behavior of this compound. Similarly, the mass spectrum of phenylhydrazine provides insights into the fragmentation of the hydrazinyl portion of the molecule nist.govchemicalbook.com.
Theoretical and Computational Chemistry Investigations of 1 3 Hydrazinylphenyl Ethanone
Electronic Structure Analysis and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic properties of 1-(3-Hydrazinylphenyl)ethanone. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to investigate the molecular geometry, vibrational frequencies, and electronic distribution within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For a comparable quinoxaline-2-one derivative, the HOMO and LUMO energies were calculated to be -6.1381 eV and -2.2463 eV, respectively, resulting in an energy gap of 3.8918 eV. nih.gov
Calculated Electronic Properties of a Quinoxaline Derivative
| Molecular Property | Value |
|---|---|
| Total Energy (eV) | -21853.0851 |
| E HOMO (eV) | -6.1381 |
| E LUMO (eV) | -2.2463 |
| Gap, ΔE (eV) | 3.8918 |
| Dipole Moment, μ (Debye) | 3.0212 |
| Ionization Potential, I (eV) | 6.1381 |
| Electron Affinity, A (eV) | 2.2463 |
| Electronegativity, χ | 4.1922 |
| Hardness, η | 1.9459 |
| Electrophilicity Index, ω | 4.5158 |
| Softness, σ | 0.5139 |
Data derived from a study on 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It helps in understanding charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.
Reaction Mechanism Simulations and Energetic Profiling
Computational simulations are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. These studies can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
Kinetic and Thermodynamic Studies: By calculating the Gibbs free energy of reactants, transition states, and products, the feasibility of a reaction can be predicted. For the formation of related diaziridines, quantum chemistry methods have been used to calculate the spatial and electronic structures of reacting compounds and intermediates to explain reaction rates. researchgate.net Such studies can elucidate why certain reaction pathways are favored over others.
Simulating Reaction Pathways: Reactive molecular dynamics (ReaxFF) simulations can be used to model the complex chemical reactions that may occur under various conditions, such as shock-induced decomposition. mdpi.com These simulations provide a detailed atomistic view of bond-breaking and bond-forming events over time, revealing the initial steps of reaction mechanisms. For instance, in the study of 1,3,3-trinitroazetidine (B1241384) (TNAZ), simulations showed that the initial reaction path is affected by the direction of a shock wave, influencing the cleavage of N-O bonds. mdpi.com
Conformational Analysis and Molecular Dynamics Studies
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore these aspects.
Exploring Conformational Space: Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This can be achieved through systematic searches of the potential energy surface. For flexible molecules like this compound, which has rotatable bonds, multiple low-energy conformations can exist. Studies on similar heterocyclic systems have revealed various stable conformers, such as chair and twist forms, and the pathways for their interconversion. researchgate.net
Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. thaiscience.info MD studies on hydrazone derivatives have been used to understand their binding modes with biological targets, showing stable interactions over the simulation period. thaiscience.info The flexibility of certain parts of a molecule can be crucial for its function, allowing it to adapt its conformation to fit into a binding site. nih.gov
Structure-Reactivity Relationship Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures.
Descriptor Calculation: The first step in QSAR/QSPR modeling is the calculation of molecular descriptors. These can include constitutional, topological, geometrical, and electronic descriptors derived from the molecular structure. Quantum chemical calculations are often used to obtain accurate electronic descriptors.
Model Development and Validation: Once descriptors are calculated for a series of compounds with known activities or properties, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a predictive model. The robustness and predictive power of these models are then rigorously validated. Such models can explain how different structural features influence the reactivity or biological activity of the compounds. For example, modeling studies on hydrazono-methyl-4H-chromen-4-one derivatives have provided insights into their structural and reactivity properties. researchgate.net
Predictive Analytics: Validated QSAR/QSPR models can be used to predict the properties of new, unsynthesized compounds. This predictive capability is highly valuable in the drug design process, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. This approach accelerates the discovery of new molecules with desired properties.
Q & A
Q. What are the recommended synthetic routes for 1-(3-hydrazinylphenyl)ethanone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound can be synthesized via hydrazine substitution reactions. A typical approach involves reacting 1-(3-aminophenyl)ethanone with hydrazine hydrate under reflux conditions in ethanol. Key parameters include:
- Temperature: Maintain reflux (~78°C) to ensure sufficient activation energy for nucleophilic substitution.
- Stoichiometry: A 1:1.2 molar ratio of ketone to hydrazine minimizes side products.
- Purification: Recrystallization from ethanol or methanol improves purity (>95%) .
- Monitoring: Use TLC (benzene:ethanol, 9:1) to track reaction progress (Rf ~0.8) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
Methodological Answer:
- FTIR: Look for ν(C=O) at ~1718 cm⁻¹ (ketone) and ν(N-H) at ~3482 cm⁻¹ (hydrazine). Absence of ν(NH₂) from the precursor confirms substitution .
- ¹H NMR: Key signals include δ ~2.3 ppm (s, 3H, CH₃), δ ~7.1–7.6 ppm (m, aromatic protons), and δ ~11.7 ppm (s, 1H, NH) .
- Mass Spectrometry: A molecular ion peak at m/z 161 (for the benzimidazole analog) supports structural validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts .
- Waste Management: Neutralize acidic/basic waste before disposal. Collect organic residues in labeled containers for incineration .
- Spill Response: Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural elucidation of hydrazinylphenyl derivatives?
Methodological Answer:
- Case Study: In 1-(2',3'-dihydroxyphenyl)ethanone, overlapping aromatic signals (δ 6.60–7.05 ppm) were resolved via COSY and HSQC experiments, differentiating 1,2,3-substitution from symmetric 1,2,6-patterns .
- Deuterated Solvents: Use DMSO-d₆ to enhance NH proton resolution.
- Computational Validation: Compare experimental ¹H NMR with DFT-predicted chemical shifts (e.g., using Gaussian) .
Q. What strategies enhance the bioactivity of this compound derivatives in anti-inflammatory studies?
Methodological Answer:
- Derivatization: Introduce electron-withdrawing groups (e.g., -NO₂) at the para-position to improve binding to COX-2. For example, 3-nitro analogs showed 2× higher activity than parent compounds in rat paw edema models .
- Formulation: Use PEG-based nanoemulsions to enhance bioavailability.
- Dosage Optimization: Conduct dose-response studies (e.g., 10–50 mg/kg in Wistar rats) with indomethacin as a positive control .
Q. How can reaction pathways for this compound be modified to synthesize complex heterocycles?
Methodological Answer:
- Cyclization: React with α,β-unsaturated ketones (e.g., chalcones) in acetic acid to form pyrazoline derivatives. Monitor via LC-MS for intermediates .
- Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl motifs. Optimize catalyst loading (2–5 mol% Pd(PPh₃)₄) and base (K₂CO₃) .
- Scale-Up: For multi-step syntheses, employ flow chemistry to improve reproducibility and reduce reaction times .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Matrix Interference: Use SPE (C18 cartridges) to isolate the compound from plasma proteins. Validate recovery rates (>85%) via spiked samples .
- Detection: LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) achieves LOD of 0.1 ng/mL.
- Internal Standards: Deuterated analogs (e.g., d₃-1-(3-hydrazinylphenyl)ethanone) correct for ionization variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
